molecular formula C8H16Cl2N2O B6607614 octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride CAS No. 2839143-28-9

octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

Cat. No.: B6607614
CAS No.: 2839143-28-9
M. Wt: 227.13 g/mol
InChI Key: RYCPCCBHYQQDTN-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is unique due to its specific ring system and the potential for diverse chemical modifications. Its unique structure allows for a wide range of biological activities and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCPCCBHYQQDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2839143-28-9
Record name octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
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